molecular formula C20H24N4O B5085251 N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}benzamide

N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}benzamide

Cat. No. B5085251
M. Wt: 336.4 g/mol
InChI Key: YKFDUTOEYVPELA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}benzamide involves several chemical strategies aimed at introducing various substituents into the benzimidazole ring to alter its physicochemical and biological properties. Notably, the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, including compounds with electrophysiological activities comparable to known selective class III agents, highlight the versatility of the benzimidazole scaffold in medicinal chemistry (Morgan et al., 1990).

Molecular Structure Analysis

Studies on the molecular structure of benzimidazole derivatives, including N-(1H-Benzimidazol-2-yl) propionimidic acid ethyl ester and its reaction products, have been conducted using various spectroscopic and X-ray diffraction methods. These studies reveal detailed insights into the conformation and crystalline structure of these compounds, illustrating the role of hydrogen bonding and molecular orientation in their stability and reactivity (Raouafi et al., 2007).

Chemical Reactions and Properties

Benzimidazole derivatives engage in various chemical reactions, including those leading to the formation of metal chelates. For instance, the synthesis of N-benzothiazol-2-yl-, N-benzoxazol-2-yl-, and N-(1H-benzimidazol-2-yl)-benzamide and their ability to form metal chelates underlines the reactivity of the benzimidazole moiety towards different metal ions, thereby affecting their chemical properties and potential applications (Angulo-Cornejo et al., 2000).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as their fluorescence, thermal stability, and solubility, have been extensively studied. For example, synthesized compounds from 1H-benzo[d]imidazole-2-yl) derivatives show fluorescence in solution, absorb and emit in the UV–visible region with good fluorescence quantum yield, and are thermally stable up to 300°C. These properties are crucial for their potential applications in materials science and biological imaging (Patil et al., 2015).

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives, such as their antimicrobial activities, have been a focus of research, emphasizing the importance of the benzimidazole core in developing new therapeutic agents. The synthesis and evaluation of novel benzimidazole derivatives for their antimicrobial activity highlight the potential of these compounds in combating bacterial and fungal infections (Padalkar et al., 2016).

Mechanism of Action

Target of Action

The compound N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}benzamide is a potent Histone Deacetylase (HDAC) inhibitor . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for gene regulation, cell cycle progression, and developmental events .

Mode of Action

As an HDAC inhibitor, this compound interacts with HDAC enzymes, preventing them from removing acetyl groups from the histones . This action results in a more relaxed chromatin structure, which promotes the transcription of certain genes, including those involved in cell cycle arrest, differentiation, and apoptosis .

Biochemical Pathways

The inhibition of HDACs affects various biochemical pathways. It leads to the accumulation of acetylated histones, which can alter the expression of genes involved in cell cycle regulation, differentiation, and apoptosis . This can result in the suppression of cell proliferation and induction of cell death, particularly in cancer cells .

Pharmacokinetics

The compound exhibits excellent drug-like properties, including high and dose-proportional oral exposures . It has good ADME (Absorption, Distribution, Metabolism, and Excretion) properties, indicating a favorable bioavailability . .

Result of Action

The action of this compound leads to significant molecular and cellular effects. It can suppress the proliferation of various tumor cells and induce their apoptosis . When orally dosed to tumor-bearing mice, the compound is enriched in tumor tissue, contributing to its potent antitumor activity and prolonged duration of action .

properties

IUPAC Name

N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-3-23(4-2)14-15-24-18-13-9-8-12-17(18)21-20(24)22-19(25)16-10-6-5-7-11-16/h5-13H,3-4,14-15H2,1-2H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFDUTOEYVPELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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